

# Application Notes and Protocols: Isononanoic Acid in Synthetic Lubricant Formulation

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Compound of Interest		
Compound Name:	Isononanoic acid	
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## Introduction

**Isononanoic acid**, a branched-chain carboxylic acid, is a key building block in the formulation of high-performance synthetic lubricants.[1][2] Its unique molecular structure imparts exceptional thermal and oxidative stability, as well as excellent low-temperature properties to lubricant formulations.[2][3] This document provides detailed application notes and experimental protocols for the use of **isononanoic acid** in the synthesis of polyol ester-based lubricants, which are widely used in demanding applications such as aviation, refrigeration, and automotive industries.[4][5][6]

# **Application Notes**

**Isononanoic acid** is primarily used in the form of its polyol esters as a synthetic lubricant base stock.[7] These esters are produced by reacting **isononanoic acid** with a polyol, such as neopentyl glycol (NPG) or trimethylolpropane (TMP). The resulting polyol esters offer a significant performance advantage over conventional mineral oil-based lubricants.

Key Advantages of Isononanoic Acid-Based Lubricants:

 Superior Thermal and Oxidative Stability: The branched structure of isononanoic acid contributes to the high thermal and oxidative stability of the resulting polyol esters,



preventing lubricant breakdown at high operating temperatures and extending the lubricant's service life.[2][8]

- Excellent Low-Temperature Fluidity: Lubricants formulated with isononanoic acid esters
  maintain their fluidity at low temperatures, ensuring reliable equipment start-up and
  performance in cold environments.[2]
- Enhanced Lubricity: These synthetic esters provide excellent lubricity, reducing friction and wear between moving parts.[9]
- Good Hydrolytic Stability: Polyol esters based on isononanoic acid exhibit good resistance to hydrolysis, which is the breakdown of the ester in the presence of water.
- Corrosion Inhibition: Isononanoic acid and its derivatives can also act as corrosion inhibitors, protecting metal surfaces from rust and corrosion.[9][10]

### **Primary Applications:**

- Aviation Turbine Oils: The high thermal stability of isononanoic acid-based polyol esters
  makes them ideal for use in jet engine lubricants, where they are subjected to extreme
  temperatures.[4][5]
- Refrigeration Compressor Lubricants: These lubricants are compatible with modern, environmentally friendly refrigerants and offer excellent performance in refrigeration and airconditioning systems.[2][4]
- Automotive Engine Oils: High-performance engine oils often incorporate isononanoic acid esters to improve fuel efficiency and provide superior engine protection.[2][9]
- Industrial Lubricants: A wide range of industrial applications, including hydraulic fluids, gear
  oils, and compressor lubricants, benefit from the performance advantages of these synthetic
  base stocks.[11]

## **Data Presentation**

The following tables summarize typical quantitative data for lubricants formulated with polyol esters derived from **isononanoic acid** compared to conventional mineral oil.



Table 1: Typical Physical and Chemical Properties

Property	Test Method	Polyol Ester (Isononanoic Acid- Based)	Mineral Oil (Group II)
Kinematic Viscosity @ 40°C (cSt)	ASTM D445	46 - 68	40 - 75
Kinematic Viscosity @ 100°C (cSt)	ASTM D445	6 - 8	6 - 9
Viscosity Index	ASTM D2270	> 120	95 - 105
Pour Point (°C)	ASTM D97	< -40	-15 to -25
Flash Point (°C)	ASTM D92	> 220	> 210
Oxidation Stability (PDSC, mins)	ASTM D6186	> 30	10 - 20

Table 2: Performance Characteristics

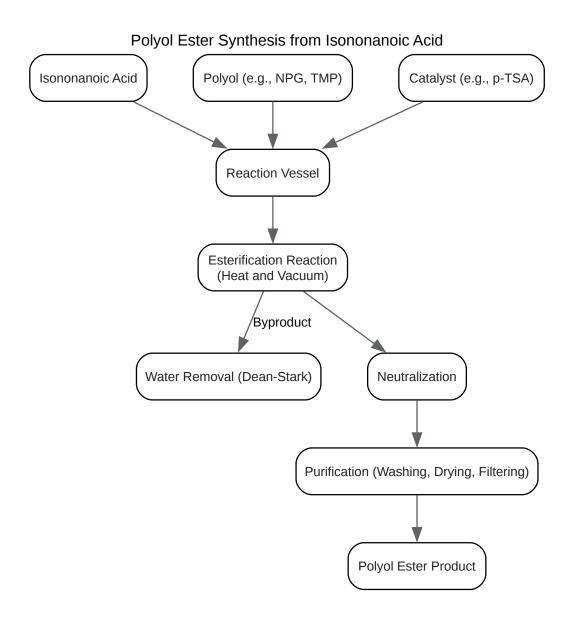
Performance Attribute	Test Method	Polyol Ester (Isononanoic Acid- Based)	Mineral Oil (Group II)
Wear Scar Diameter (mm)	ASTM D4172	< 0.40	0.50 - 0.60
Four-Ball Wear	ASTM D4172	Excellent	Good
Rust Prevention	ASTM D665	Pass	Pass (with additives)
Copper Strip Corrosion	ASTM D130	1a	1a - 1b

# Experimental Protocols Synthesis of Polyol Esters from Isononanoic Acid



The following protocols describe the laboratory-scale synthesis of two common polyol esters derived from **isononanoic acid**.

Logical Relationship of Synthesis



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Caption: General workflow for polyol ester synthesis.



- 1. Synthesis of Neopentyl Glycol Di-isononanoate (NPGDA)
- Materials:
  - Neopentyl glycol (NPG)
  - Isononanoic acid
  - p-Toluenesulfonic acid (catalyst)
  - Toluene (for azeotropic water removal)
  - Sodium bicarbonate solution (5% w/v)
  - · Anhydrous magnesium sulfate
- Apparatus:
  - Round-bottom flask equipped with a magnetic stirrer, heating mantle, thermometer, and Dean-Stark apparatus with a condenser.

#### Procedure:

- Charge the round-bottom flask with neopentyl glycol (1 mole), isononanoic acid (2.1 moles, slight excess), p-toluenesulfonic acid (0.5% of total reactant weight), and toluene (10% of total reactant weight).
- Heat the mixture to reflux (approximately 140-160°C) with continuous stirring.
- Collect the water byproduct in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
- Cool the reaction mixture to room temperature.
- Wash the crude product with the 5% sodium bicarbonate solution to neutralize the catalyst, followed by several washes with deionized water until the aqueous layer is neutral.

## Methodological & Application



- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the final neopentyl glycol di-isononanoate product.
- 2. Synthesis of Trimethylolpropane Tri-isononanoate (TMPTA)
- Materials:
  - Trimethylolpropane (TMP)
  - Isononanoic acid
  - Tin(II) oxalate (catalyst)
  - Activated carbon
- Apparatus:
  - Three-necked flask equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a distillation setup.
- Procedure:
  - Charge the three-necked flask with trimethylolpropane (1 mole) and isononanoic acid
     (3.1 moles, slight excess).
  - Heat the mixture to 120°C with stirring under a slow stream of nitrogen.
  - Add the tin(II) oxalate catalyst (0.1% of total reactant weight).
  - Gradually increase the temperature to 220-230°C while continuously removing the water of reaction by distillation.
  - Maintain the reaction at this temperature until the acid value of the mixture is below 0.5 mg
     KOH/g.

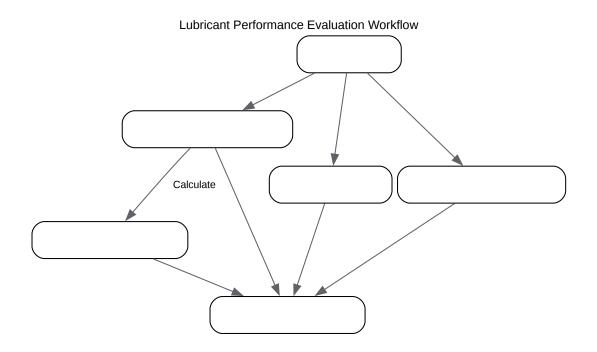


- Cool the mixture to 90°C and add activated carbon (1% by weight) to decolorize the product. Stir for 1 hour.
- Filter the hot mixture through a filter aid to remove the activated carbon and catalyst residues.
- The purified trimethylolpropane tri-isononanoate is obtained as the filtrate.

## **Lubricant Performance Testing Protocols**

The following are detailed protocols for key lubricant performance tests based on ASTM standards.

**Experimental Workflow for Lubricant Testing** 





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Caption: Standard testing workflow for lubricants.

- 1. Kinematic Viscosity (ASTM D445)
- Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C.[12][13] [14][15][16]
- Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
- Procedure:
  - Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
  - Charge the viscometer with the lubricant sample.
  - Place the charged viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.[14]
  - Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
  - Release the suction and allow the liquid to flow back down under gravity.
  - Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
  - Repeat the measurement at least twice and calculate the average flow time.
  - Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
- 2. Viscosity Index (ASTM D2270)
- Objective: To calculate the viscosity index (VI) from the kinematic viscosities at 40°C and 100°C.[1][4][9][17]



#### • Procedure:

- Determine the kinematic viscosity of the lubricant at 40°C (U) and 100°C (Y) using the ASTM D445 protocol.
- Using the value of Y, obtain the values of L and H from the tables provided in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
- Calculate the Viscosity Index using the following formula:
  - VI = [(L U) / (L H)] \* 100
- 3. Pour Point (ASTM D97)
- Objective: To determine the lowest temperature at which the lubricant will flow.[2][3][7][18] [19]
- Apparatus: Test jar, thermometer, cooling bath.
- Procedure:
  - Pour the lubricant sample into the test jar to the marked level.
  - Heat the sample to at least 9°C above the expected pour point.
  - Cool the sample in a controlled manner in the cooling bath.
  - At every 3°C interval, remove the test jar and tilt it to see if the oil moves. This observation should not take more than 3 seconds.
  - The pour point is the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds. The recorded pour point is 3°C above this temperature.[7]
- 4. Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)



- Objective: To determine the oxidative stability of the lubricant by measuring the oxidation induction time (OIT).[20][21][22][23][24]
- Apparatus: Pressure Differential Scanning Calorimeter (PDSC).
- Procedure:
  - Weigh a small amount of the lubricant sample (typically 2-3 mg) into an aluminum sample pan.
  - Place the sample pan in the PDSC cell.
  - Heat the cell to the desired test temperature (e.g., 200°C) under a nitrogen atmosphere.
  - Once the temperature has stabilized, switch the atmosphere to pure oxygen at a specified pressure (e.g., 500 psi).
  - Record the time until the onset of the exothermic oxidation reaction, which is observed as
    a sharp increase in heat flow. This time is the Oxidation Induction Time (OIT). A longer OIT
    indicates greater oxidative stability.[20]

Monitoring Oxidation with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the degradation of lubricants in service by tracking the formation of oxidation byproducts.[5][6][10][11][25] An increase in the absorption band in the carbonyl region (around 1700-1750 cm<sup>-1</sup>) is indicative of lubricant oxidation.[10]

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